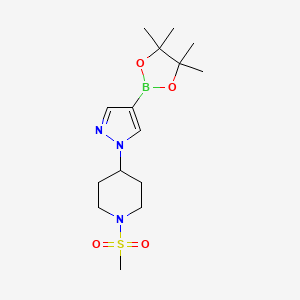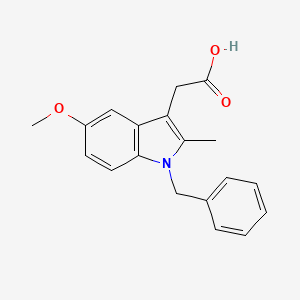
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, an ethoxy group, and a hydroxy group attached to a quinoline backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline backbone, which can be achieved through various methods such as the Skraup synthesis or the Doebner-Miller reaction.
Functional Group Introduction: The chloro, ethoxy, and hydroxy groups are introduced through specific reactions. For example, chlorination can be achieved using thionyl chloride, while the ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base.
Final Assembly: The final step involves the condensation of the functionalized quinoline with appropriate reagents to form the desired compound under controlled conditions, such as refluxing in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of a hydroquinoline derivative.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic Acid: A compound with a similar aromatic structure but different functional groups.
4,4’-Dichlorobenzophenone: Another aromatic compound with chloro substituents but a different core structure.
Uniqueness
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and the quinoline backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C14H14ClNO4 |
|---|---|
Peso molecular |
295.72 g/mol |
Nombre IUPAC |
ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO4/c1-3-16-10-6-5-8(15)7-9(10)12(17)11(13(16)18)14(19)20-4-2/h5-7,17H,3-4H2,1-2H3 |
Clave InChI |
KSHXYSCRQMFKFW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)C(=O)OCC)O |
Solubilidad |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


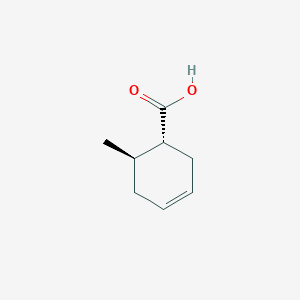


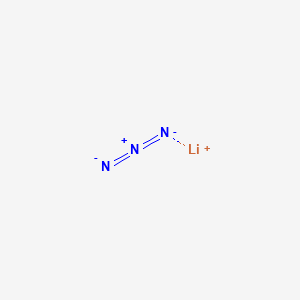
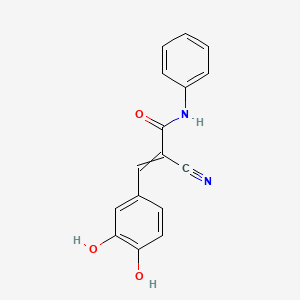
![2-[(2-Amino-4-chlorophenyl)amino]ethanol](/img/structure/B8782917.png)


![2-methyl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B8782947.png)

![8-Benzylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B8782972.png)
![5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8782995.png)
